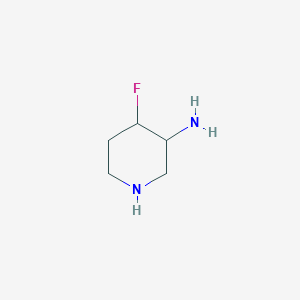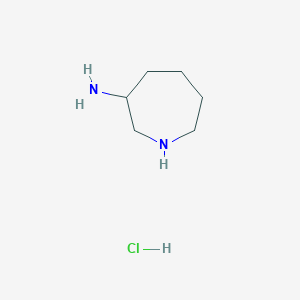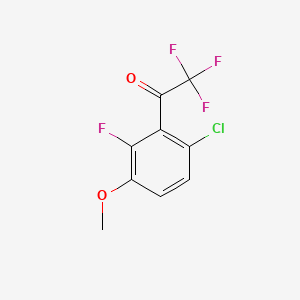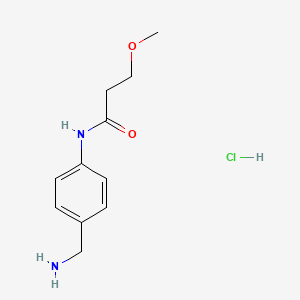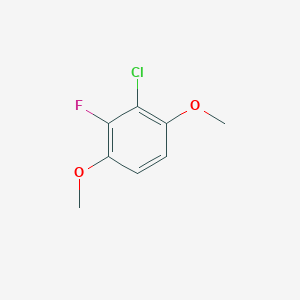
2-Chloro-3-fluoro-1,4-dimethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-fluoro-1,4-dimethoxybenzene is an aromatic compound with the molecular formula C8H8ClFO2 It is a derivative of benzene, where two methoxy groups, a chlorine atom, and a fluorine atom are substituted on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-1,4-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination and fluorination of 1,4-dimethoxybenzene. The reaction conditions often include the use of chlorinating and fluorinating agents such as thionyl chloride (SOCl2) and fluorine gas (F2) or other fluorinating reagents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings .
化学反应分析
Types of Reactions
2-Chloro-3-fluoro-1,4-dimethoxybenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in further substitution reactions where electrophiles replace one of the hydrogen atoms on the benzene ring.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, and the compound can also undergo reduction reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) under reflux conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the electrophile or nucleophile used.
Oxidation Products: Quinones and other oxidized aromatic compounds.
Reduction Products: Reduced forms of the aromatic ring or methoxy groups.
科学研究应用
2-Chloro-3-fluoro-1,4-dimethoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Used in the development of advanced materials, including polymers and liquid crystals.
Electrochemistry: Investigated as an additive in electrolytes for lithium-ion batteries to improve performance and safety.
作用机制
The mechanism of action of 2-Chloro-3-fluoro-1,4-dimethoxybenzene in various applications depends on its chemical structure and reactivity. In electrophilic aromatic substitution reactions, the electron-donating methoxy groups activate the benzene ring towards electrophiles, while the electron-withdrawing chlorine and fluorine atoms influence the regioselectivity of the reactions. The compound’s redox properties are also significant in electrochemical applications, where it can undergo reversible redox reactions .
相似化合物的比较
Similar Compounds
- 2-Chloro-1,4-dimethoxybenzene
- 3-Fluoro-1,4-dimethoxybenzene
- 2-Fluoro-1,4-dimethoxybenzene
Uniqueness
2-Chloro-3-fluoro-1,4-dimethoxybenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in organic synthesis and materials science .
属性
分子式 |
C8H8ClFO2 |
|---|---|
分子量 |
190.60 g/mol |
IUPAC 名称 |
2-chloro-3-fluoro-1,4-dimethoxybenzene |
InChI |
InChI=1S/C8H8ClFO2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3 |
InChI 键 |
WHMCKKRZDCGMOF-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)OC)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14773525.png)
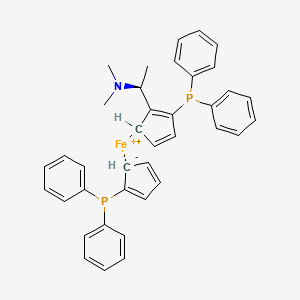
![tert-butyl (2R)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B14773542.png)
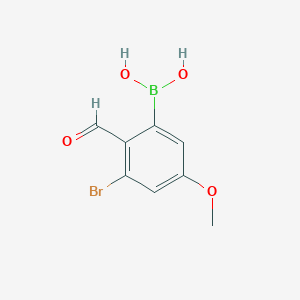
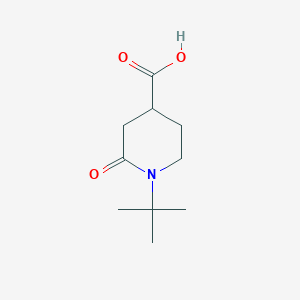
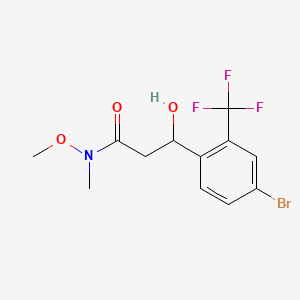
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14773565.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B14773567.png)
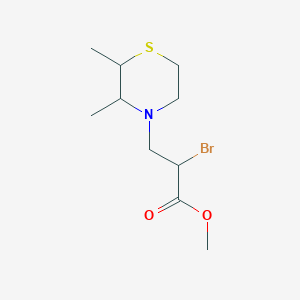
![Methyl 2-[2-[6-(2-hydroxyphenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate](/img/structure/B14773593.png)
